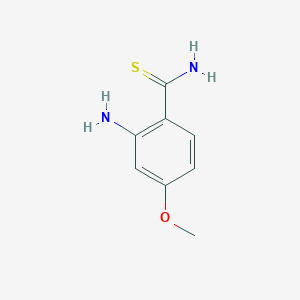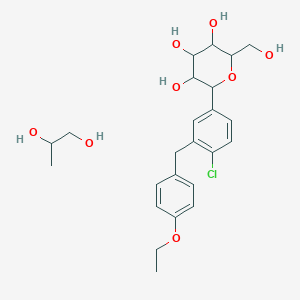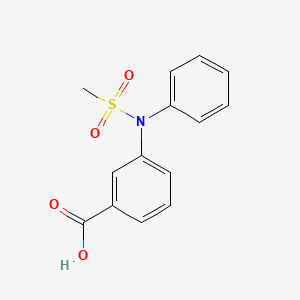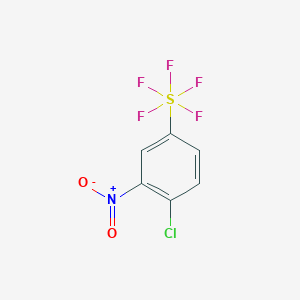
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a chemical compound that features a chlorosulfonyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonyl chloride under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures and the presence of a base to neutralize the by-products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
科学的研究の応用
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins, enzymes, and other biological molecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity towards nucleophiles.
Sulfonyl Chlorides: A broad class of compounds with similar reactivity and applications in organic synthesis.
Uniqueness
7-(Chlorosulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific structure, which combines the reactivity of the chlorosulfonyl group with the stability and versatility of the tetrahydronaphthalene ring system. This combination allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C11H11ClO4S |
|---|---|
分子量 |
274.72 g/mol |
IUPAC名 |
7-chlorosulfonyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO4S/c12-17(15,16)8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h4-6,9H,1-3H2,(H,13,14) |
InChIキー |
ZWRQSXCOIDGVFR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC(=C2)S(=O)(=O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)









![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)


![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
